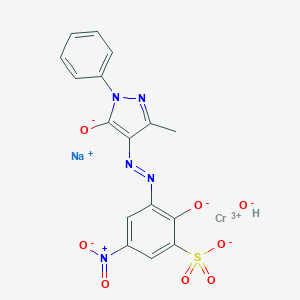

Acidorange74

Description

Significance of Azo Dyes as Persistent Environmental Contaminants

Azo dyes represent the largest and most important group of synthetic colorants, accounting for a substantial portion of all dyes used in various industries. plos.orgresearchgate.net Their popularity stems from their low cost, vibrant colors, and high color fastness. researchgate.netgsconlinepress.comgsconlinepress.com However, the very chemical stability that makes them desirable for industrial applications also renders them significant environmental pollutants. sustainability-directory.com

Many azo dyes are classified as persistent organic pollutants (POPs) due to their resistance to biodegradation. sustainability-directory.com This persistence means they can remain in the environment for long durations, leading to long-term contamination of water bodies and soil. sustainability-directory.comsustainability-directory.com The complex aromatic structure and the presence of the azo bond (-N=N-) make them difficult to break down through natural microbial processes. researchgate.net

The environmental impact of azo dyes extends beyond their persistence. When released into aquatic ecosystems, their intense coloration can block sunlight penetration, which hinders the photosynthetic activity of aquatic plants and algae, disrupting the entire food web. sustainability-directory.com Furthermore, a primary concern is the reductive cleavage of the azo bond, which can lead to the formation of aromatic amines. researchgate.netgsconlinepress.comgsconlinepress.com Many of these breakdown products are known to be toxic and carcinogenic, posing a significant risk to both ecological systems and human health. gsconlinepress.comgsconlinepress.comsustainability-directory.com

Academic Perspectives on Acid Orange 74 as a Representative Pollutant

In academic research, Acid Orange 74 is frequently used as a representative model compound for studying the fate and remediation of metal-complex azo dyes. plos.orgnih.gov As a chromium-complex monoazo dye, its structure presents specific challenges for degradation. plos.org The chromium ion bound to the azo group imparts significant stability to the molecule, making it particularly resistant to photocatalytic and enzymatic degradation. plos.org Consequently, it is often classified as a non-biodegradable dye. plos.orgnih.gov

Its status as a groundwater pollutant and its extensive use in the textile industry for dyeing wool, silk, polyamide fibers, and leather make it an environmentally relevant subject for investigation. plos.orgworlddyevariety.comchemicalbook.com Researchers study AO74 to develop and optimize new treatment technologies, such as advanced oxidation processes (AOPs) and biosorption, that can effectively handle these recalcitrant pollutants. plos.orgmdpi.comresearchgate.net The insights gained from studying the degradation pathways and removal kinetics of AO74 can often be extrapolated to other persistent metal-complex azo dyes.

Overview of Advanced Research Challenges in Acid Orange 74 Mitigation

The mitigation of Acid Orange 74 pollution presents several advanced research challenges. Its high stability means that conventional wastewater treatment methods are often ineffective. mdpi.com The primary challenges are centered around developing cost-effective, efficient, and environmentally benign methods for its complete removal or mineralization.

One major challenge is overcoming the dye's inherent resistance to degradation. The chromium complex in AO74 enhances its stability, requiring powerful and targeted remediation techniques. plos.org While advanced oxidation processes (AOPs) like photocatalysis, Fenton-like reactions, and plasma treatment have shown promise, they face their own hurdles. mdpi.comresearchgate.netrsc.org These include the high cost of catalysts, the need for specific operating conditions (e.g., pH adjustments), and the potential generation of secondary pollutants or toxic intermediates if the degradation is incomplete. researchgate.netgsconlinepress.com For instance, the complete mineralization of AO74 into simpler, non-toxic compounds like nitrate (B79036), sulfate (B86663), and formate (B1220265) ions is the ultimate goal, but achieving this efficiently remains a key research focus. rsc.org

Another area of research involves biosorption, which uses biological materials to adsorb the dye from water. plos.org While this can be a low-cost method, challenges include the desorption of the dye, the regeneration and reusability of the biosorbent, and the disposal of the resulting contaminated biomass. plos.orgsemanticscholar.org Research has explored using materials like HCl-pretreated Lemna sp. (a species of duckweed) as a biosorbent, with studies focusing on optimizing conditions like pH, contact time, and initial dye concentration to maximize removal capacity. plos.org

Compound Properties and Usage

Physicochemical Properties of Acid Orange 74

The fundamental properties of Acid Orange 74 determine its environmental behavior and the selection of appropriate analytical and remediation techniques.

| Property | Value | Source |

| Common Name | Acid Orange 74 | worlddyevariety.com |

| C.I. Name | C.I. Acid Orange 74 | worlddyevariety.com |

| C.I. Number | 18745 | worlddyevariety.comsdinternational.com |

| CAS Number | 10127-27-2 | worlddyevariety.comchemicalbook.comnih.gov |

| Molecular Formula | C₁₆H₁₂N₅NaO₇S (Sodium salt form) | worlddyevariety.comchemsrc.com |

| Molecular Weight | 441.35 g/mol | worlddyevariety.comsdinternational.comchemsrc.com |

| Appearance | Dark brown powder | worlddyevariety.comchemicalbook.comsdinternational.com |

| Structure | Single azo, Metal Complex (Chromium) | plos.orgworlddyevariety.com |

| Solubility | Soluble in water (forms an orange solution), soluble in ethanol. | worlddyevariety.comchemicalbook.comsdinternational.com |

This table is interactive. Click on the headers to sort.

Synthesis and Industrial Applications

Acid Orange 74 is synthesized through a multi-step chemical process and is valued for its performance in various industrial settings.

Synthesis Method: The manufacturing process involves the diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid. worlddyevariety.comchemicalbook.com This intermediate is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. worlddyevariety.comchemicalbook.com The resulting compound is treated with a chromium source, such as formic acid chromium, and heated to form the final stable chrome complex. worlddyevariety.comchemicalbook.com

Industrial Applications: Due to its good light and washing fastness, Acid Orange 74 is utilized across several industries. semanticscholar.orgspecialchem.com

| Industry | Application |

| Textiles | Dyeing and direct printing of wool, silk, and polyamide fibers. plos.orgworlddyevariety.comchemicalbook.com |

| Carpets | Dyeing of wool carpets. worlddyevariety.comchemicalbook.com |

| Leather | Coloring of leather goods. plos.orgworlddyevariety.comsdinternational.com |

| Metal Finishing | Electrochemical coloring of aluminum. worlddyevariety.comchemicalbook.com |

| Paper | Used in paper applications. specialchem.com |

This table provides a summary of the primary industrial uses for Acid Orange 74.

Environmental Remediation Research

Significant research has been dedicated to finding effective methods for removing Acid Orange 74 from wastewater, focusing on analytical detection and various degradation technologies.

Analytical Methods for Detection

Accurate detection is crucial for monitoring and managing AO74 pollution. High-Performance Liquid Chromatography (HPLC) is a commonly employed method for the determination of azo dyes like Acid Orange 7. spkx.net.cn A study developed an HPLC method using a C18 column and a diode array detector (DAD) set at 484 nm for quantification. spkx.net.cn This method demonstrated good linearity and a low limit of detection (LOD) of 0.05 mg/kg in food matrices, indicating its potential for environmental samples as well. spkx.net.cn Other characterization techniques used in research to study the dye and its degradation include UV-visible spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and Scanning Electron Microscopy/Energy Dispersive X-Ray Spectroscopy (SEM-EDX). plos.orgresearchgate.net

Advanced Oxidation Processes (AOPs)

AOPs are considered highly effective for degrading recalcitrant organic pollutants like AO74 because they generate highly reactive species, such as hydroxyl radicals (•OH). mdpi.comresearchgate.net

Photocatalysis: Studies have investigated the use of nanoparticles, such as TiO₂ and CuO, as photocatalysts. researchgate.netrsc.org One study showed that TiO₂ nanoparticles were a suitable adsorbent for AO74, with optimal removal at pH 5. researchgate.net Another study used CuO nanoparticles, finding that the addition of agents like potassium persulfate (K₂S₂O₈) or hydrogen peroxide (H₂O₂) drastically improved degradation efficiency under sunlight by promoting the generation of reactive radicals. rsc.org

Plasma Treatment: Non-thermal plasma technology is an AOP that generates a variety of active species to degrade pollutants. mdpi.com Research on the related Acid Orange 7 dye showed that a dielectric barrier discharge (DBD) reactor could achieve significant discoloration and mineralization, with performance enhanced by coupling the plasma with an Fe₂O₃ catalyst. mdpi.com

Peroxydisulfate (B1198043) Activation: The anodic activation of peroxydisulfate has been explored for AO74 degradation. researchgate.net This electrochemical process generates sulfate radicals (SO₄•−), which are powerful oxidants. researchgate.netresearchgate.net Research indicates that this method can lead to significant color and Total Organic Carbon (TOC) removal, although complete mineralization can be slow due to the formation of persistent byproducts. researchgate.net

Bioremediation Approaches

Bioremediation offers a potentially cost-effective and environmentally friendly alternative to chemical methods. researchgate.netgsconlinepress.com

Biosorption: This process uses biomass to bind and remove pollutants from water. A study on AO74 utilized HCl-pretreated Lemna sp. (duckweed) as a biosorbent. plos.org The research identified the optimal conditions for biosorption, achieving a maximum capacity of 64.24 mg of dye per gram of biosorbent at a pH of 2. plos.orgnih.gov The study also examined the reusability of the biosorbent over several biosorption/desorption cycles. plos.orgsemanticscholar.org FTIR analysis confirmed that protein groups on the biosorbent's surface played a key role in binding the dye. plos.orgnih.gov

Research Findings on AO74 Removal by Lemna sp.

| Parameter | Finding | Source |

| Biosorbent | HCl-pretreated Lemna sp. (HPL) | plos.org |

| Optimal pH | 2.0 | plos.orgnih.govsemanticscholar.org |

| Max. Biosorption Capacity (qₘ) | 64.24 mg/g | plos.orgnih.govsemanticscholar.org |

| Equilibrium Time | 4 hours | plos.orgnih.gov |

| Best Isotherm Model | Toth | plos.orgnih.gov |

| Best Kinetic Model | Pseudo-second-order | plos.orgnih.gov |

| Reusability | Capacity decreased by 25% after the first cycle, then remained stable for the third cycle. | plos.orgnih.govsemanticscholar.org |

This interactive table summarizes key findings from a biosorption study on Acid Orange 74.

Structure

3D Structure of Parent

Properties

CAS No. |

10127-27-2 |

|---|---|

Molecular Formula |

C16H11CrN5O8S.Na C16H11CrN5NaO8S |

Molecular Weight |

508.3 g/mol |

IUPAC Name |

sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide |

InChI |

InChI=1S/C16H13N5O7S.Cr.Na.H2O/c1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(21(24)25)8-13(15(12)22)29(26,27)28;;;/h2-8H,1H3,(H3,17,18,19,22,23,26,27,28);;;1H2/q;+3;+1;/p-4 |

InChI Key |

PKKMPNLKTQQJEF-UHFFFAOYSA-J |

Canonical SMILES |

CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])[O-].[OH-].[Na+].[Cr+3] |

Other CAS No. |

10127-27-2 |

Origin of Product |

United States |

Advanced Treatment Methodologies for Acid Orange 74 Remediation

Adsorption Processes for Effluent Decolorization and Pollutant Removal

Adsorption is a widely studied method for dye removal, utilizing various materials that can bind dye molecules to their surface. This process is valued for its efficiency and the potential for using low-cost, renewable materials. Research has focused on developing and optimizing different types of adsorbents, from natural biomass to synthetic composites, to effectively decolorize water and remove AO74.

Biosorption employs biological materials to sequester pollutants. plos.org This technique is considered an economical and environmentally friendly alternative for wastewater treatment, utilizing materials that are often abundant and considered waste themselves. plos.orgmdpi.com

Natural, unmodified biomass has been investigated for its potential to adsorb dyes. Materials rich in cellulose (B213188) and other functional groups can provide active sites for dye binding. plos.org Studies have explored various low-cost natural materials for their biosorptive capabilities.

One such material is the leaves of Pinus roxburghii (Chir pine), which have been used as a low-cost and easily accessible biosorbent for the removal of Acid Orange 74. semanticscholar.orgresearchgate.net Research has demonstrated its capacity for dye elimination in batch-scale experiments. semanticscholar.org Another potential biosorbent is Lemna sp. (duckweed), a macrophyte rich in cellulose that can be utilized for the removal of anionic dyes. plos.orgnih.gov

To enhance the adsorption capacity of natural biomass, chemical modification is frequently employed. This can involve treatment with acids, bases, or other chemical agents to increase surface area, modify surface charge, and introduce new functional groups. mdpi.com

A notable example is the acid treatment of Lemna sp. Research has shown that pretreating Lemna sp. with hydrochloric acid (HCl) significantly enhances its ability to remove AO74 from aqueous solutions. plos.orgnih.gov The acid treatment modifies the plant's surface, leading to a higher biosorption capacity. plos.org Studies have determined a maximum biosorption capacity of 64.24 mg/g for HCl-pretreated Lemna sp. (HPL). plos.orgnih.gov The process involves the protonation of functional groups on the biosorbent's surface, which creates a positive charge and facilitates the electrostatic attraction of the anionic AO74 dye. plos.orgnih.gov Biochar, a porous carbon material produced from the pyrolysis of biomass, can also be chemically modified to improve its adsorption performance for various pollutants. mdpi.com

Beyond biomass, research into novel synthetic materials has yielded promising adsorbents for dye removal. These materials are engineered to have specific properties like high surface area and tailored surface chemistry.

Metal Oxide Nanoparticles : Nanosized metal oxides are effective adsorbents due to their large surface-area-to-volume ratio.

Titanium Dioxide (TiO2) Nanoparticles : TiO2 nanoparticles synthesized by the sol-gel method have been identified as a suitable adsorbent for AO74 removal. dergipark.org.tr These nanoparticles exhibit a spherical-like morphology with an average diameter of about 32 nm. dergipark.org.tr

Cerium Dioxide (CeO2) Nanoparticles : While direct studies on AO74 are limited, research on the similar Acid Orange 7 (AO7) dye shows the potential of cerium oxide. Porous CeO2 has been used in the creation of Janus-like nanoparticles for catalytic degradation. science.gov Furthermore, doping CeO2 with Yttrium (Y) has been shown to significantly enhance the adsorption capacity for AO7, with 4 mol.% Y-doped CeO2 demonstrating a 19.05% improvement in adsorption capacity compared to undoped CeO2. researchgate.net

Functionalized Polymers and Resins : The development of specialized polymers and resins with specific functional groups offers another route for efficient dye removal. While specific studies on triphenylphosphonium conjugated quaternary ammonium (B1175870) gels for AO74 were not prominent in the reviewed literature, the use of quaternary phosphonium (B103445) salts in magnetic biochar has been noted for environmental remediation applications, indicating the relevance of this chemistry in developing adsorbents. mdpi.com

The effectiveness of an adsorption system is dependent on several operational parameters. Optimizing these factors is crucial for maximizing dye removal efficiency and understanding the underlying adsorption mechanism.

The interaction between an adsorbent and Acid Orange 74 is highly sensitive to the chemical and physical conditions of the system.

Solution pH : The pH of the solution is a critical parameter, especially for anionic dyes like AO74. For biosorbents like HCl-pretreated Lemna sp., a low pH of 2 was found to be optimal, resulting in the maximum biosorption capacity. plos.orgnih.gov At this pH, the biosorbent surface is positively charged (below its point of zero charge of 2.56), leading to strong electrostatic attraction with the anionic dye molecules. plos.orgnih.gov As the pH increases, the surface becomes more negatively charged, repelling the dye and reducing adsorption. plos.org Similarly, for Pinus roxburghii leaves, an optimal pH of 1 was reported for AO-74 removal. semanticscholar.orgresearchgate.net For TiO2 nanoparticles, the optimal pH was found to be 5. dergipark.org.tr

Initial Dye Concentration : The initial concentration of AO74 provides the driving force for mass transfer. An increase in the initial dye concentration generally leads to an increase in the adsorption capacity of the material, as more dye molecules are available to bind to the active sites on the adsorbent surface. plos.org

Contact Time : Adsorption is a time-dependent process. The removal rate is typically rapid at the beginning as the dye occupies readily available surface sites, then slows down as the sites become saturated, eventually reaching equilibrium. For HCl-pretreated Lemna sp., the maximum biosorption capacity was achieved after 4 hours. plos.orgnih.gov For TiO2 nanoparticles, the optimal contact time was determined to be 75 minutes. dergipark.org.tr The study on Pinus roxburghii leaves reported an optimal contact time of 45 minutes for AO-74. semanticscholar.orgresearchgate.net

Temperature : Temperature affects the adsorption process by influencing dye solubility and the kinetic energy of dye molecules. For the adsorption of AO-74 onto Pinus roxburghii leaves, the maximum adsorption occurred at 60°C, suggesting the endothermic nature of the process in that specific system. semanticscholar.orgresearchgate.net

Interactive Data Tables

Table 1: Performance of Various Adsorbents for Acid Orange 74 Removal

| Adsorbent | Modification | Max. Adsorption Capacity (mg/g) | Optimal pH | Optimal Contact Time | Source(s) |

| Lemna sp. | HCl-Pretreated | 64.24 | 2 | 4 hours | plos.orgnih.gov |

| Pinus roxburghii Leaves | None | Not Specified | 1 | 45 minutes | semanticscholar.orgresearchgate.net |

| TiO2 Nanoparticles | None | Not Specified | 5 | 75 minutes | dergipark.org.tr |

| CeO2 (for AO7) | 4 mol.% Y-doped | 16.56 | Not Specified | 20 minutes | researchgate.net |

Table 2: Influence of Operational Parameters on Acid Orange 74 Adsorption

| Parameter | Adsorbent | Conditions/Range Studied | Observed Effect | Source(s) |

| pH | HCl-pretreated Lemna sp. | 1.5 - 5.0 | Maximum capacity (64.24 mg/g) at pH 2. Capacity decreases significantly at higher pH. | plos.orgnih.gov |

| Pinus roxburghii Leaves | 1 - 10 | Maximum adsorption at pH 1. | semanticscholar.orgresearchgate.net | |

| TiO2 Nanoparticles | 2 - 5 | Optimal removal at pH 5. | dergipark.org.tr | |

| Contact Time | HCl-pretreated Lemna sp. | Up to 24 hours | Equilibrium reached in 4 hours. | plos.org |

| Pinus roxburghii Leaves | Not Specified | Optimal removal at 45 minutes. | semanticscholar.orgresearchgate.net | |

| TiO2 Nanoparticles | 10 - 120 minutes | Optimal removal at 75 minutes. | dergipark.org.tr | |

| Temperature | Pinus roxburghii Leaves | 20 - 70°C | Maximum adsorption at 60°C. | semanticscholar.orgresearchgate.net |

| Adsorbent Dose | Pinus roxburghii Leaves | 0.2 - 2.0 g | Optimal dose for maximum % adsorption was 1.8 g. | semanticscholar.orgresearchgate.net |

Adsorption System Optimization and Performance Analysis

Evaluation of Adsorption Capacity and Efficiency Metrics

The efficacy of an adsorbent for the removal of Acid Orange 74 (AO74) is quantified by its adsorption capacity and other efficiency metrics derived from kinetic and isotherm models. The maximum adsorption capacity (q_max), a key metric, represents the maximum amount of dye adsorbed per unit mass of the adsorbent. This value is often determined by fitting experimental data to isotherm models, such as the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes adsorption on heterogeneous surfaces. rsc.org

Kinetic studies are crucial for understanding the rate of adsorption. The pseudo-first-order and pseudo-second-order models are commonly used to analyze the kinetic data. The pseudo-second-order model, which often provides a better fit for dye adsorption, suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. ijert.orgrsc.org

The adsorption capacity of various materials for Acid Orange 7 (AO7), a closely related azo dye, and AO74 has been extensively studied. For instance, HCl-pretreated Lemna sp. (a species of duckweed) demonstrated a maximum biosorption capacity of 64.24 mg/g for AO74. ijert.org Magnetic activated carbon derived from orange peels showed a very high maximum monolayer capacity of 357.14 mg/g for AO7. rsc.org Another noteworthy adsorbent, amine shield-introduced-released porous chitosan (B1678972) hydrogel beads, exhibited an exceptionally high adsorption capacity of 2803.77 mg/g for AO7 at pH 2.0. rsc.org The efficiency of these processes is often dependent on experimental conditions like pH, initial dye concentration, and temperature.

Table 1: Adsorption Capacities and Model Fitting for Acid Orange 7 (AO7) and Acid Orange 74 (AO74) on Various Adsorbents This table is interactive. Users can sort columns by clicking on the headers.

| Adsorbent | Dye | Max. Adsorption Capacity (q_max) (mg/g) | Best Fit Isotherm Model | Best Fit Kinetic Model | Reference |

|---|---|---|---|---|---|

| HCl-pretreated Lemna sp. | AO74 | 64.24 | Toth | Pseudo-second-order | ijert.org |

| Porous CeO₂ | AO7 | 90.3 | Langmuir | - | |

| Zeolitic Imidazolate Framework-8 (ZIF-8) | AO7 | 80.47 | Langmuir | Pseudo-second-order | lidsen.com |

| Orange Peel Magnetic Activated Carbon | AO7 | 357.14 | Langmuir, Temkin | Pseudo-second-order | rsc.org |

| GO-NiFe₂O₄ Nanocomposites | AO7 | 344.8 | Langmuir | Pseudo-second-order | |

| Amine-modified Chitosan Beads | AO7 | 2803.77 | Langmuir | Pseudo-second-order | rsc.org |

| Surfactant-modified Oil Palm Leaf | AO7 | 138.89 | Langmuir | - | researchgate.net |

Adsorption Mechanism Elucidation

Electrostatic interaction is a primary mechanism governing the adsorption of anionic dyes like Acid Orange 74 onto adsorbent surfaces. The surface charge of the adsorbent and the ionization state of the dye are highly dependent on the pH of the solution. The point of zero charge (pHPZC) is a critical parameter, representing the pH at which the net surface charge of the adsorbent is zero. lidsen.com At a pH below the pHPZC, the adsorbent surface becomes positively charged due to the protonation of functional groups, which promotes the adsorption of anionic dyes like AO74 through electrostatic attraction. rsc.org Conversely, at a pH above the pHPZC, the surface becomes negatively charged, leading to electrostatic repulsion and decreased adsorption of the anionic dye. rsc.org

Zeta potential measurements provide direct insight into the surface charge of both the adsorbent and the dye molecules at different pH values. For example, a study on the biosorption of AO74 by HCl-pretreated Lemna sp. (HPL) showed that the zeta potential of HPL was positive at low pH values (below pH 3.0) and became negative as the pH increased. researchgate.net The AO74 dye molecule itself is anionic and carries a negative charge over a wide pH range. The strongest electrostatic attraction, and thus the highest adsorption, occurs at a low pH (e.g., pH 2), where the adsorbent surface is most positively charged, and the dye is anionic. ijert.orgresearchgate.net For instance, the pHPZC of amine shield-introduced-released porous chitosan hydrogel beads was found to be 5.4; accordingly, the maximum adsorption of the anionic dye AO7 was observed at a highly acidic pH of 2.0. rsc.org

The specific chemical components and functional groups on the adsorbent surface play a vital role in the binding of Acid Orange 74 molecules. In biosorbents like HCl-pretreated Lemna sp., Fourier-transform infrared spectroscopy (FTIR) analysis has confirmed the crucial role of proteins in the biosorption process. ijert.org The amide bonds and other functional groups within the protein structure provide active sites for interaction with the dye molecules.

For modified adsorbents, the introduction of specific functional groups is a key strategy to enhance adsorption capacity. Amine groups (-NH₂) are particularly effective for adsorbing anionic dyes. nih.gov The modification of materials like chitosan and biochar with amine-containing compounds introduces positively charged sites (-NH₃⁺) under acidic conditions, which serve as strong binding points for anionic sulfonated dyes via electrostatic attraction. rsc.orgscience-share.com For example, the synthesis of amine shield-introduced-released porous chitosan hydrogel beads significantly increased the number of available amine groups, leading to an exceptionally high adsorption capacity for AO7. rsc.org Similarly, the functionalization of biochar with amine groups can shift the primary adsorption mechanism from physisorption to chemisorption, enhancing the removal of pollutants. science-share.comresearchgate.net These functional groups can form strong electrostatic interactions and hydrogen bonds with the sulfonate (SO₃⁻) and hydroxyl (-OH) groups of the Acid Orange 74 molecule.

Anion exchange is a significant mechanism for the removal of anionic dyes such as Acid Orange 74, particularly when using functionalized adsorbents like ion-exchange resins or surfactant-modified materials. daneshyari.com In an aqueous solution, the AO74 dye, which is a salt of a sulfonic acid, dissociates into a colored organic anion (R-SO₃⁻) and a cation (e.g., Na⁺). mdpi.com

Strongly basic anion exchange resins, which possess positively charged functional groups (e.g., quaternary ammonium groups), can effectively remove these colored anions from the solution. daneshyari.com The mechanism involves the exchange of the mobile anions initially present on the resin (e.g., Cl⁻ or OH⁻) with the dye anions from the wastewater. This process is driven by electrostatic attraction between the positively charged resin and the negatively charged dye anion. mdpi.com

Similarly, the modification of lignocellulosic materials, like oil palm leaves, with cationic surfactants such as cetyltrimethylammonium bromide (CTAB) can induce an anion exchange capability. researchgate.net The CTAB forms a bilayer on the adsorbent surface, with the positively charged head groups oriented outwards, creating a positive surface charge that attracts and binds the anionic dye molecules through an anion exchange process. This modification has been shown to significantly enhance the adsorption capacity compared to the raw, unmodified material. researchgate.net

Advanced Oxidation Processes (AOPs) for Acid Orange 74 Degradation

Photocatalytic Oxidation Systems

Advanced Oxidation Processes (AOPs) are highly effective for the degradation of recalcitrant organic pollutants like Acid Orange 74. Among these, heterogeneous photocatalysis is a widely studied method. This process typically utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon irradiation with light of sufficient energy (equal to or greater than its bandgap energy), generates electron-hole pairs (e⁻/h⁺). researchgate.netinternationaljournalcorner.com

These charge carriers initiate a series of redox reactions. The photogenerated holes (h⁺) are powerful oxidizing agents that can directly oxidize the dye molecules adsorbed on the catalyst surface. More importantly, they can react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). rsc.orginternationaljournalcorner.com Simultaneously, the electrons (e⁻) in the conduction band can react with dissolved oxygen to form superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of other reactive oxygen species (ROS), including •OH. rsc.org These non-selective and highly potent hydroxyl radicals are the primary species responsible for the oxidative degradation of the complex azo dye structure, breaking it down into simpler, less harmful compounds, and ultimately leading to complete mineralization into CO₂, water, and inorganic ions. internationaljournalcorner.comresearchgate.net

Studies have demonstrated the successful degradation of Acid Orange 74 and the similar AO7 using various photocatalytic systems.

TiO₂-based systems : Titanium dioxide is a popular photocatalyst due to its high photoactivity, non-toxicity, and low cost. ijert.org The degradation of AO74 has been achieved using TiO₂ nanoparticles under UV and sunlight irradiation. ijert.orgresearchgate.net The efficiency of the process is influenced by parameters such as catalyst loading, pH, and initial dye concentration. ijert.orginternationaljournalcorner.com

ZnO-based systems : Zinc oxide nanoparticles have also been proven effective for the photocatalytic degradation of AO7. researchgate.net The process, conducted under UV radiation, showed significant dye removal, with efficiency dependent on pH and the amount of catalyst used. researchgate.netresearchgate.netnih.gov

CuO-based systems : Copper oxide (CuO) nanoparticles, particularly when combined with electron-capturing agents like H₂O₂ or K₂S₂O₈, have shown a drastic improvement in the sunlight-induced photocatalytic degradation of Acid Orange 74. rsc.org The addition of these agents facilitates the generation of hydroxyl radicals, which are the main species responsible for the degradation. rsc.org

Development and Characterization of Semiconductor Photocatalysts

The cornerstone of an effective photocatalytic system is the semiconductor material. Various materials have been investigated for their efficacy in degrading azo dyes, with significant research into titanium dioxide (TiO2), copper-based nanoparticles, and metal-organic frameworks.

Titanium Dioxide (TiO2): A widely studied photocatalyst, TiO2, is known for its chemical stability, non-toxicity, and cost-effectiveness. nih.gov In its anatase form, TiO2 has proven to be the most active for photocatalysis due to its superior ability to adsorb dye molecules. nih.gov However, its large band gap (3.2 eV for anatase) restricts its activation to the UV portion of the solar spectrum, which is a minor component of solar energy. nih.gov Studies on the photocatalytic degradation of the related Acid Orange 7 (AO7) dye using TiO2 have shown that while it is effective, the rate of degradation can be slow, with complete degradation taking over 100 hours under certain conditions. rsc.org

TPPO Capped CuO Nanoparticles: Copper oxide (CuO) nanoparticles, stabilized with triphenylphosphine (B44618) oxide (TPPO) as a capping agent, have been explored as an alternative photocatalyst. These nanoparticles possess a smaller optical band gap (2.29 eV) compared to TiO2, allowing for activation under sunlight. mdpi.com However, the conduction band edge of TPPO-capped CuO nanoparticles is unfavorable for electron transfer to molecular oxygen to produce reactive oxygen species on its own. mdpi.comkyushu-u.ac.jp This limitation necessitates the use of co-catalysts or electron acceptors to enhance its photocatalytic activity. mdpi.comkyushu-u.ac.jp

Metal(II) Isonicotinates: Metal-organic catalysts, such as metal(II) isonicotinate (B8489971) tetrahydrates [M(INA)2(H2O)4], have shown promise in the photocatalytic degradation of azo dyes like Acid Orange 7 (AO7). e-ijep.co.in These complexes are easily isolable and cost-effective. Among various metal centers (Fe, Co, Ni, and Cu), copper(II) isonicotinate [Cu(INA)2(H2O)4] has been identified as the most effective catalyst for the degradation of AO7. e-ijep.co.in These catalysts are typically used in advanced oxidation processes involving a green oxidant like hydrogen peroxide and UV light. e-ijep.co.in

Synergistic Effects in Hybrid Photocatalytic Systems

To overcome the limitations of individual photocatalysts, hybrid systems incorporating electron-capturing agents have been developed. These agents inhibit the recombination of photo-generated electron-hole pairs, thereby increasing the quantum yield of the photocatalytic process.

For TPPO-capped CuO nanoparticles, the addition of electron acceptors like potassium persulfate (K2S2O8) or hydrogen peroxide (H2O2) dramatically improves the degradation efficiency of Acid Orange 74. mdpi.comkyushu-u.ac.jp When combined with 5 mM of potassium persulfate, TPPO-capped CuO nanoparticles achieved 99% degradation of Acid Orange 74 within 180 minutes under sunlight. mdpi.comkyushu-u.ac.jp A similar efficiency was observed with the addition of hydrogen peroxide. mdpi.comkyushu-u.ac.jp The enhanced performance is attributed to the favorable redox potentials of the persulfate and peroxide, which efficiently accept photoexcited electrons from the CuO conduction band, leading to the generation of highly reactive hydroxyl radicals. mdpi.comkyushu-u.ac.jp The rate of degradation was found to be higher with potassium persulfate due to the formation of both highly oxidizing sulfate (B86663) and hydroxyl radicals. kyushu-u.ac.jp

Comparative Studies of Illumination Sources

The choice of illumination source is a critical factor influencing the efficiency and economic viability of photocatalytic degradation.

UV Light: UV irradiation is commonly used in laboratory settings to activate wide-bandgap photocatalysts like TiO2. rsc.orgresearchgate.net For instance, the photocatalytic degradation of Acid Orange 7 on TiO2 films has been extensively studied using UV lamps. researchgate.netresearchgate.netmdpi.com

Simulated and Natural Sunlight: The use of sunlight as a sustainable energy source is a key goal in photocatalysis research. Studies have demonstrated the successful degradation of Acid Orange 74 under natural sunlight using TPPO-capped CuO nanoparticles in the presence of electron acceptors. mdpi.comkyushu-u.ac.jp Similarly, Ni-doped ZnO nanoparticles have been shown to effectively degrade Acid Orange 7 under both sunlight and UV irradiation, with 77% and 93% removal, respectively, after 90 minutes. rsc.org Although UV irradiation showed slightly higher degradation, sunlight is considered more economical for large-scale applications. rsc.org The photocatalytic mineralization of Acid Orange 7 using TiO2 under solar light has also been confirmed as an economically viable alternative to artificial light sources. benthamscience.com

Optimization of Photocatalytic Parameters

The efficiency of photocatalytic degradation is influenced by several operational parameters. Optimizing these factors is crucial for maximizing the removal of Acid Orange 74.

Initial pH: The pH of the solution influences the surface charge of the photocatalyst and the speciation of the dye molecule. For the degradation of Acid Orange 7 using tungsten oxide nanopowder, the degradation efficiency decreased significantly from 87.58% to 9.41% as the initial pH increased from 3 to 9. nih.gov Similarly, for TiO2, the degradation rate of Acid Orange 7 was found to be optimal at a pH of 3. researchgate.net This is because a lower pH promotes the adsorption of the anionic dye onto the positively charged surface of the photocatalyst.

Oxidant Concentration: In hybrid systems, the concentration of the electron acceptor is a key parameter. For the degradation of Orange G, a related azo dye, using a bismuth molybdate (B1676688) photocatalyst, the optimal hydrogen peroxide concentration was found to be 1.4 mol/L.

Light Intensity: Generally, a higher light intensity leads to a greater rate of electron-hole pair generation, thus increasing the photocatalytic activity. However, the relationship is not always linear, and an optimal intensity may exist beyond which the efficiency plateaus.

Temperature: The effect of temperature on photocatalytic degradation can be complex. While moderate increases in temperature can enhance reaction rates, excessive heat can promote the recombination of charge carriers and desorption of the dye from the catalyst surface.

Interactive Data Table: Optimization of Photocatalytic Parameters for Azo Dye Degradation

| Parameter | Optimal Value | Dye | Photocatalyst | Notes | Source |

| Catalyst Loading | 1.0 g/L | Acid Orange 7 | TiO2 | Higher doses can reduce light penetration. | rsc.org |

| Initial pH | 3 | Acid Orange 7 | Tungsten Oxide | Efficiency decreases significantly at higher pH. | nih.gov |

| Initial pH | 3 | Acid Orange 7 | TiO2 | Promotes adsorption of the anionic dye. | researchgate.net |

| Oxidant Conc. (H2O2) | 1.4 mol/L | Orange G | Bi2MoO6 | Crucial for hybrid photo-Fenton systems. |

Electrochemical Oxidation Technologies

Electrochemical oxidation offers a powerful alternative for the degradation of persistent organic pollutants like Acid Orange 74. This technology relies on the generation of strong oxidizing agents, primarily hydroxyl radicals, at the surface of an anode. The choice of anode material is paramount to the efficiency and mechanism of the degradation process.

Performance Evaluation of Advanced Anode Materials

A comparative study on the electrochemical oxidation of Acid Orange 74 evaluated four different anode materials: Ruthenium (Ru), Iridium dioxide (IrO2), Lead dioxide (PbO2), and Boron Doped Diamond (BDD). mdpi.come-ijep.co.in

Boron Doped Diamond (BDD): The BDD electrode demonstrated the highest efficiency, achieving 100% removal of Acid Orange 74 and 84.3% removal of Chemical Oxygen Demand (COD). mdpi.come-ijep.co.in This superior performance is attributed to the high oxidation potential of BDD, which allows for the generation of highly reactive hydroxyl and superoxide radicals. e-ijep.co.in Furthermore, the BDD anode was the only material capable of oxidizing the Cr³⁺ complexed in the dye structure. mdpi.come-ijep.co.in

Lead Dioxide (PbO2): The PbO2 anode also showed good performance, relying on the generation of hydroxyl radicals for indirect oxidation. mdpi.come-ijep.co.in In a separate study on the closely related Acid Orange 7, a Fe-doped PbO2 electrode achieved 87.15% dye removal and 49.88% COD removal after 60 minutes of electrolysis. rsc.org

Iridium Dioxide (IrO2) and Ruthenium (Ru): These are considered "active" anodes, where the oxidation process primarily occurs directly on the electrode surface. e-ijep.co.in Their performance in the complete mineralization of Acid Orange 74 was found to be less efficient compared to the "non-active" BDD and PbO2 anodes. mdpi.come-ijep.co.in

Interactive Data Table: Performance of Anode Materials for Acid Orange 74 Oxidation

| Anode Material | % Dye Removal | % COD Removal | Primary Oxidation Mechanism | Key Findings | Source |

| Boron Doped Diamond (BDD) | 100% | 84.3% | Indirect (•OH, •O2⁻) & Direct | Highest efficiency; oxidizes Cr³⁺ complex. | mdpi.come-ijep.co.in |

| Lead Dioxide (PbO2) | High | - | Indirect (•OH) & Direct | Effective for dye and COD removal. | rsc.orgmdpi.come-ijep.co.in |

| Iridium Dioxide (IrO2) | Lower | Lower | Direct | Less efficient for complete mineralization. | mdpi.come-ijep.co.in |

| Ruthenium (Ru) | Lower | Lower | Direct | Less efficient for complete mineralization. | mdpi.come-ijep.co.in |

Discrimination between Direct and Indirect Oxidation Pathway Contributions

The degradation of organic pollutants via electrochemical oxidation can proceed through two main pathways:

Direct Oxidation: This involves the direct transfer of electrons from the organic molecule to the anode surface, leading to its oxidation. This pathway is predominant on "active" anodes like IrO2 and Ru. e-ijep.co.in

Indirect Oxidation: This pathway involves the generation of powerful oxidizing species, such as hydroxyl radicals (•OH) and superoxide radicals (•O2⁻), from the electrochemical oxidation of water at the anode surface. These radicals then attack and degrade the organic molecules in the bulk solution. This is the primary mechanism on "non-active" or "inert" electrodes like BDD and PbO2. e-ijep.co.in

For Acid Orange 74, studies have shown that on the BDD anode, both direct and indirect oxidation via •OH and •O2⁻ radicals contribute to its degradation. e-ijep.co.in On the PbO2 anode, the oxidation is primarily driven by direct oxidation and indirect oxidation by •OH radicals. e-ijep.co.in In contrast, on the active Ru and IrO2 anodes, the degradation of Acid Orange 74 is mainly dependent on the direct oxidation pathway. e-ijep.co.in The ability of the BDD electrode to generate a higher concentration of more powerful radicals explains its superior performance in achieving complete mineralization. mdpi.come-ijep.co.in

Electrochemical Activation of Peroxydisulfate (B1198043) for Enhanced Degradation

The electrochemical activation of peroxydisulfate (PDS, S₂O₈²⁻) is an effective advanced oxidation process (AOP) for the degradation of recalcitrant organic pollutants like Acid Orange 74 (AO74). This method generates potent sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH), which are highly effective in breaking down complex dye molecules. researchgate.net The process involves the electrochemical generation of these radicals from PDS, leading to the mineralization of the target contaminant.

Research has demonstrated the efficacy of this system using various electrode materials. For instance, a study utilized a silver nanoparticle-modified carbon paper anode to enhance the degradation of AO74 through the anodic activation of PDS. researchgate.net Both sulfate and hydroxyl radicals were identified as the primary reactive oxidants responsible for the degradation. researchgate.net Another novel approach coupled electrochemistry with ferrous ion activation of peroxydisulfate (EC/Fe²⁺/S₂O₈²⁻) for the decolorization of Acid Orange 7. nih.gov In this system, the reaction between PDS and Fe²⁺ ions produces sulfate radicals, while the ferric ions (Fe³⁺) generated are simultaneously reduced back to Fe²⁺ at the cathode, ensuring a continuous catalytic cycle. nih.gov The presence of an applied current significantly enhanced the color removal compared to the Fe²⁺/S₂O₈²⁻ process alone. nih.gov

The primary degradation mechanisms in these systems involve the attack of SO₄•⁻ and •OH radicals on the dye molecule, leading to the cleavage of the azo bond (-N=N-) and the subsequent breakdown of aromatic intermediates. nih.govresearchgate.net The combination of electrochemical oxidation with electro-activated persulfate has been confirmed as a promising and efficient technology for treating complex industrial effluents. researchgate.net

Influence of Electrochemical Operating Conditions (e.g., current density, electrolyte composition)

Current Density: This is a critical variable in electrochemical treatments. An increase in current density generally leads to a faster degradation rate. For example, in the electrochemical oxidation of AO74 using a Boron-Doped Diamond (BDD) anode, a current density of 40 mA cm⁻² was a key condition for achieving 100% color removal and 84.3% Chemical Oxygen Demand (COD) reduction within two hours. researchgate.net Studies on the EC/Fe²⁺/S₂O₈²⁻ process showed that while current density had little initial effect on decolorization, it significantly improved the efficiency after 60 minutes of reaction. nih.gov However, an excessively high current density can lead to diminished current efficiency and higher energy consumption due to increased side reactions, such as the oxygen evolution reaction.

Electrolyte Composition: The type and concentration of the supporting electrolyte are crucial. Electrolytes not only increase the conductivity of the solution but can also participate in the generation of secondary oxidants. Sodium sulfate (Na₂SO₄) is a commonly used electrolyte. In one study, a concentration of 2.5 g L⁻¹ Na₂SO₄ was used in conjunction with a BDD anode for the effective degradation of AO74. researchgate.net In another process involving electrochemical activation of peroxydisulfate, an optimal Na₂SO₄ concentration of 1 mM was identified. researchgate.net When using electrolytes containing chloride ions (e.g., NaCl), active chlorine species (Cl₂, HClO, ClO⁻) can be generated, which are powerful oxidizing agents that can contribute significantly to dye degradation. However, their formation can also lead to the undesirable generation of chlorinated organic byproducts.

The interplay between these parameters is crucial for process optimization, balancing high degradation efficiency with minimal energy consumption.

Table 1: Influence of Electrochemical Operating Conditions on Dye Degradation

| Parameter | Condition | Outcome | Source |

|---|---|---|---|

| Current Density | 40 mA cm⁻² | 100% AO74 removal and 84.3% COD removal in 2 hours. | researchgate.net |

| Current Density | 1.67 A m⁻² | Optimal condition for an EC-Fe₃O₄/PDS process. | researchgate.net |

| Electrolyte | 2.5 g L⁻¹ Na₂SO₄ | Used with BDD anode for complete AO74 removal. | researchgate.net |

| Electrolyte | 1 mM Na₂SO₄ | Optimal concentration for electrochemically activated peroxydisulfate process. | researchgate.net |

| pH | 7 | Optimal pH for an EC-EO system using graphite (B72142) electrodes. | researchgate.net |

Fenton and Photo-Fenton Processes

Comparative studies have shown that the photo-Fenton treatment is the most effective among several photochemical processes for the degradation of AO74. nih.gov The use of heterogeneous catalysts, such as iron-containing red mud biochar (RMBC), has shown excellent capability for AO74 removal under visible light irradiation, achieving nearly 100% decolorization and 87% mineralization. nih.gov In this heterogeneous system, light irradiation facilitates the redox cycle of Fe²⁺/Fe³⁺, producing more reactive oxygen species (ROS) for dye degradation. nih.gov

Optimization of Catalyst and Oxidant Concentrations for AO74 Degradation

The efficiency of Fenton and photo-Fenton processes is critically dependent on the concentrations of the catalyst (iron source) and the oxidant (H₂O₂). Optimization of these parameters is essential to maximize degradation while minimizing reagent costs.

Response surface methodology (RSM) has been used to determine the optimal conditions for AO74 degradation in a heterogeneous Fenton-like reaction using a Fe₃₋ₓCoₓO₄ catalyst. iaea.org The study identified an optimal catalyst dosage of 0.84 g/L and an H₂O₂ concentration of 46.70 mM, which resulted in 86.30% removal of the dye. iaea.org For the degradation of the similar Acid Orange II dye, a UV-assisted Fenton-like process was optimized with a catalyst dosage of 0.4 g/L and an H₂O₂ concentration of 35 mM, achieving nearly 100% removal. researchgate.net

An excess of H₂O₂ can be detrimental to the process, as it can act as a scavenger of the highly reactive •OH radicals, forming the less reactive hydroperoxyl radical (HO₂•). Similarly, an excess of the iron catalyst can also lead to scavenging of •OH radicals. Therefore, finding the optimal ratio of [H₂O₂]/[Fe²⁺] is a key aspect of process design. In the degradation of C.I. Acid Orange 7, the decolorization rate was found to increase with increasing hydrogen peroxide concentration, and an optimal iron powder addition was identified. nih.gov

Table 2: Optimized Conditions for Fenton/Photo-Fenton Degradation of Acid Orange Dyes

| Dye | Process | Catalyst | Catalyst Conc. | H₂O₂ Conc. | Degradation % | Source |

|---|---|---|---|---|---|---|

| Acid Orange 7 | Heterogeneous Fenton-like | Fe₃₋ₓCoₓO₄ | 0.84 g/L | 46.70 mM | 86.30% | iaea.org |

| Acid Orange II | UV assisted Fenton-like | Fe₃₋ₓMnₓO₄ | 0.4 g/L | 35 mM | ~100% | researchgate.net |

| Acid Orange 7 | Photo-Fenton | Red Mud Biochar (RMBC) | - | - | ~100% (decolorization) | nih.gov |

| Acid Orange 7 | Advanced Fenton (ultrasound) | Zero-valent iron | Optimal addition identified | Increased with H₂O₂ conc. | - | nih.gov |

Impact of pH on Reaction Efficiency and Radical Generation

The initial pH of the solution is a paramount factor governing the efficiency of Fenton and photo-Fenton reactions and the generation of hydroxyl radicals. The generation of •OH radicals is maximized at an acidic pH, typically in the range of 2.5 to 3.0. nih.govnih.gov

At a pH around 3.0, the generation of hydroxyl radicals is at its peak. nih.gov As the pH increases, the efficiency of the Fenton reaction decreases. This is because at higher pH values (pH > 4), ferric ions begin to precipitate as ferric hydroxide (Fe(OH)₃), which reduces the concentration of catalytically active iron in the solution and inhibits the regeneration of Fe²⁺. nih.gov In a study on the degradation of C.I. Acid Orange 7, the decolorization rate was observed to decrease with an increase in the initial pH value. nih.gov

Ozonation and Combined Advanced Oxidation Strategies

Ozonation (O₃) is another AOP used for treating dye-containing wastewater. Ozone can degrade dye molecules through two primary pathways: direct electrophilic attack by molecular ozone, which is more selective and typically occurs in acidic conditions, or indirect attack by highly reactive hydroxyl radicals (•OH) produced from ozone decomposition, which is more prevalent in alkaline conditions. nih.gov While ozonation can be effective for decolorization, it is often less efficient in achieving high levels of total organic carbon (TOC) or COD removal when used alone. researchgate.net

For instance, the degradation of C.I. Acid Orange 7 in a hollow fiber membrane reactor showed that the combination of ozone with hydrogen peroxide achieved a higher COD removal efficiency than ozonation alone. researchgate.net The rate constant for decolorization increased with higher concentrations of H₂O₂. researchgate.net Similarly, combining ozonation with UV radiation and H₂O₂ (O₃/UV/H₂O₂) has been shown to increase COD removal from 9.1% (O₃ alone) to 58.4% for certain industrial wastewaters. mdpi.com These combined strategies leverage synergistic effects to overcome the limitations of individual treatments, leading to more complete and efficient degradation of AO74.

Biological Degradation Systems for Acid Orange 74 Biotransformation

Biological degradation offers an environmentally friendly and cost-effective alternative for the treatment of azo dyes like Acid Orange 74. These systems utilize microorganisms, such as bacteria and fungi, or plants to break down or adsorb the complex dye structure. AO74 is generally considered a non-biodegradable dye due to the stability of its chromium-complex structure. plos.org

One effective approach is the use of aerobic granular sludge (AGS). Studies on the closely related Acid Orange 7 showed that AGS can achieve removal through a combination of rapid adsorption followed by slower biodegradation. nih.gov The performance was found to be stable at low salinity levels (0.5%-1.0%), but high salinity (2.0%) negatively impacted microbial viability and removal efficiency. nih.gov The biodegradation pathway in the AGS system involves gradual mineralization through steps like desulfurization, deamination, decarboxylation, and hydroxylation. nih.gov

Sequential anaerobic-aerobic reactor systems have also proven effective. An anaerobic stage can achieve high rates of bioconversion and decolorization by breaking the azo bond, while a subsequent aerobic stage degrades the resulting aromatic amines. researchgate.net This sequential process has demonstrated high removal efficiencies for color, COD, and total aromatic amines. researchgate.net

White-rot fungi, such as Coriolus versicolor, are known for their ability to produce extracellular lignolytic enzymes (like laccase and peroxidases) that can degrade a wide range of recalcitrant compounds, including azo dyes. researchgate.net In a membrane bioreactor, this fungus achieved over 95% decolorization of Acid Orange 7. researchgate.net

Biosorption, a process where the dye is adsorbed onto the surface of biomass, is another biological treatment method. HCl-pretreated Lemna sp. (duckweed) has been evaluated for the biosorption of AO74, showing a maximum capacity of 64.24 mg g⁻¹ at an optimal pH of 2. plos.orgnih.gov This method can effectively remove the dye from aqueous solutions, with potential for regeneration and reuse of the biosorbent. plos.orgnih.gov

Microbial Remediation Approaches

Microbial remediation leverages the metabolic capabilities of microorganisms to decolorize and degrade azo dyes. This approach is considered a cost-effective and eco-friendly alternative for treating textile effluents. Bacteria, in particular, are favored for their rapid growth and diverse enzymatic systems capable of breaking down complex dye structures. mdpi.com

The search for effective microbial candidates for bioremediation often begins with isolating bacteria from dye-contaminated environments, as these microorganisms are likely to have adapted to the presence of such pollutants. nih.gov Studies have successfully isolated and characterized various bacterial strains and consortia with the ability to decolorize azo dyes like Acid Orange.

For instance, a bacterial consortium, designated SPB92, was isolated and shown to effectively decolorize Acid Orange (AO) dye within 23 hours under static conditions. frontiersin.org The consortium, containing strains identified through 16S rRNA gene sequencing, utilized the dye as its sole carbon source. frontiersin.org Similarly, bacterial strains such as Staphylococcus hominis RMLRT03 have been isolated from textile effluent-contaminated soil and have demonstrated significant decolorization capabilities against Acid Orange, particularly when supplemented with glucose and yeast extract as co-substrates. nih.gov Other genera, including Pseudomonas, Bacillus, and Enterococcus, have also been identified as potent azo dye degraders. mdpi.comnih.govijbbku.com Pseudomonas stutzeri, for example, possesses enzymes like azoreductase and laccase that facilitate the reductive cleavage of the dye's azo bond. nih.govresearchgate.netnih.gov The development of mixed bacterial consortia is often advantageous, as the combined metabolic activities of different species can lead to more complete degradation of the dye and its intermediate products. ijbbku.com

Table 1: Examples of Bacterial Strains/Consortia for Acid Orange Decolorization

| Microbial Strain/Consortium | Source of Isolation | Key Findings |

| Bacterial Consortium SPB92 | Dye-contaminated site | Achieved decolorization of Acid Orange (30 mg/L) in 23 hours under static conditions. frontiersin.org |

| Staphylococcus hominis RMLRT03 | Textile effluent contaminated soil | Showed efficient decolorization with glucose and yeast extract as co-substrates. nih.gov |

| Enterococcus faecalis strain ZL | Palm oil mill effluent | Achieved 98% decolorization of Acid Orange 7 (100 mg/L) in 5 hours. nih.gov |

| Pseudomonas stutzeri SPM-1 | Textile wastewater dumping sites | Exhibited significant azoreductase and laccase activity, leading to dye degradation. nih.govresearchgate.net |

Microbial Fuel Cells (MFCs) are innovative bio-electrochemical systems that utilize the metabolic activity of microorganisms to break down organic matter and generate electricity simultaneously. nih.govnih.gov This technology presents a dual-benefit solution for wastewater treatment: contaminant degradation and sustainable energy production. nih.govundip.ac.id

In the context of Acid Orange 7 (AO7) remediation, MFCs have been successfully employed to achieve high degradation efficiency. An integrated system combining an MFC with an aerobic bioreactor demonstrated over 90% color and soluble Chemical Oxygen Demand (COD) removal from wastewater containing AO7. nih.gov The MFC stage facilitates the initial reductive degradation of the AO7 molecule, breaking the azo bond to form constituent aromatic amines. nih.gov These intermediates are then further degraded into simpler, less toxic compounds in a subsequent aerobic stage. nih.gov This integrated approach not only cleans the water but also significantly reduces the effluent's toxicity. nih.gov The performance of MFCs can be influenced by various factors, including the type of electrode materials and the microbial communities present in the anode biofilm. nih.gov

Enzymatic Biotransformation Processes

Enzymatic treatment offers a more specific and often faster alternative to using whole microbial cells. This approach involves using isolated enzymes to catalyze the degradation of target pollutants like Acid Orange 74. Laccases and peroxidases are two key groups of enzymes extensively studied for this purpose. nih.gov

Laccases are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, making them highly suitable for dye degradation. nih.govnih.gov They use molecular oxygen as an electron acceptor, producing water as the only byproduct, which makes them environmentally friendly catalysts. nih.govnih.gov

The mechanism of laccase-mediated degradation involves the generation of phenoxy radicals from the substrate. researchgate.net These radicals are unstable and can undergo further reactions, such as polymerization or cleavage, leading to the breakdown of the complex dye structure. nih.govunl.ptresearchgate.net Studies have shown that bacterial laccases, such as CotA-laccase from Bacillus subtilis, can decolorize a variety of synthetic dyes, including azo dyes, at alkaline pH without the need for redox mediators. unl.ptresearchgate.netplu.mx The efficiency of laccase can be enhanced through immobilization on various supports, which improves the enzyme's stability against changes in pH and temperature and allows for its reuse over multiple cycles. acs.org For instance, laccase immobilized on mesoporous silica-coated magnetic multiwalled carbon nanotubes showed enhanced thermal and pH stability and was effective in decolorizing several azo dyes. acs.org

Peroxidase enzymes catalyze oxidation-reduction reactions using hydrogen peroxide (H2O2) as an oxidant. However, the use of natural peroxidases can be limited by cost and stability. This has led to the exploration of biomimetic systems that mimic the function of these enzymes. scirp.org

Hemin (B1673052), the prosthetic group found in heme peroxidases, has been investigated as a biomimetic catalyst for the oxidative degradation of Acid Orange 7. scirp.orgresearchgate.netsemanticscholar.org In a hemin/H2O2 system, hemin activates the hydrogen peroxide to generate highly reactive species, specifically an oxoferryl porphyrin π-cation radical, which then attacks and destroys the azo chromophore of the dye. scirp.orgresearchgate.netsemanticscholar.org This process is highly efficient, particularly in alkaline conditions (e.g., pH 11.0), and follows pseudo-first-order kinetics. scirp.orgresearchgate.netsemanticscholar.org This biomimetic approach avoids the formation of carcinogenic aromatic amines that can be produced under anaerobic conditions and is a promising method for pre-treating dye-laden wastewater. scirp.orgresearchgate.net The catalytic activity of hemin can be influenced by the surrounding microenvironment, and its efficiency can be enhanced in aqueous solutions containing surfactants like sodium dodecylsulfate. acs.org

Optimization of Bioremediation System Parameters

The efficiency of any bioremediation system, whether microbial or enzymatic, is heavily dependent on various physical and chemical parameters. Optimizing these factors is crucial for maximizing degradation rates and achieving practical application. jmbfs.org

Key parameters that influence the bioremediation of Acid Orange 74 include pH, temperature, the presence of co-substrates, and aeration conditions.

pH: The pH of the medium affects both the activity of microbial enzymes and the surface charge of bacterial cells, which influences dye biosorption. For the bacterial degradation of Acid Orange, optimal pH values are often found in the neutral to slightly alkaline range (pH 7.0-8.0). nih.govfrontiersin.orgjmbfs.org However, for enzymatic systems like laccase, the optimal pH can be acidic (e.g., pH 3.0 for immobilized laccase from Trametes versicolor), while hemin-based systems perform best at a highly alkaline pH of 11.0. acs.orgscirp.org Biosorption studies have also shown maximum uptake at a very acidic pH of 2.0. plos.org

Temperature: Microbial growth and enzyme kinetics are temperature-dependent. Most bacterial strains studied for Acid Orange degradation show optimal activity at temperatures between 32°C and 37°C. nih.govfrontiersin.orgnih.govjmbfs.org Immobilized laccase has demonstrated high thermal stability, with an optimal temperature of 60°C. acs.org

Co-substrates: Many microorganisms require an additional, easily metabolizable carbon and nitrogen source (co-substrate) to support the metabolic activity needed for dye degradation. nih.gov Glucose and yeast extract are commonly used co-substrates that have been shown to significantly enhance the decolorization of Acid Orange by strains like Staphylococcus hominis and Enterococcus faecalis. nih.govnih.gov

Aeration Conditions: The cleavage of the azo bond is a reductive process and is therefore favored under static or microaerophilic (low oxygen) conditions. nih.govresearchgate.net Many studies report higher decolorization efficiency under static incubation compared to shaking (aerated) conditions. nih.govfrontiersin.org Following the initial anaerobic or microaerophilic reduction, a subsequent aerobic stage is often required to degrade the resulting aromatic amines. nih.gov

Table 2: Optimized Parameters for Acid Orange Remediation

| Treatment Method | Microorganism/Enzyme | Parameter | Optimal Value | Source(s) |

| Microbial Decolorization | Bacterial Consortium SPB92 | pH | 7.5 | frontiersin.org |

| Temperature | 32°C | frontiersin.org | ||

| Staphylococcus hominis RMLRT03 | pH | 7.0 | nih.gov | |

| Temperature | 35°C | nih.gov | ||

| Enterococcus faecalis ZL | Temperature | 37°C | nih.gov | |

| Co-substrate | 0.1% Yeast Extract, 0.1% Glycerol | nih.gov | ||

| Enzymatic Degradation | Immobilized Laccase | pH | 3.0 | acs.org |

| Temperature | 60°C | acs.org | ||

| Biomimetic Catalysis | Hemin/H2O2 System | pH | 11.0 | scirp.orgresearchgate.netsemanticscholar.org |

| Temperature | 15°C (studied) | scirp.org | ||

| Biosorption | HCl-pretreated Lemna sp. | pH | 2.0 | plos.org |

Mechanistic and Kinetic Studies of Acid Orange 74 Transformation

Reaction Kinetics Modeling in Degradation Processes

Kinetic modeling provides a mathematical framework to describe the rate of a chemical reaction and how it is influenced by various factors. In the context of AO74 degradation, this typically involves fitting experimental data to established kinetic models to determine the reaction order and rate constants.

The degradation of azo dyes like Acid Orange 74 is frequently analyzed using pseudo-first-order and pseudo-second-order kinetic models. The selection of the most appropriate model is determined by comparing the correlation coefficients (R²) obtained from the linear plots of the models.

The pseudo-first-order model assumes that the rate of reaction is dependent on the concentration of one of the reactants, which in this case is the dye concentration. The linear form of the pseudo-first-order equation is:

log(q_e - q_t) = log(q_e) - (k₁/2.303)t

where:

q_e is the amount of dye adsorbed at equilibrium (mg/g)

q_t is the amount of dye adsorbed at time t (mg/g)

k₁ is the rate constant of the pseudo-first-order adsorption (min⁻¹)

The pseudo-second-order model posits that the rate-limiting step is a chemical reaction involving two species, and in the case of dye degradation, it is assumed to be dependent on the available adsorption sites on the catalyst or adsorbent. The linearized form of the pseudo-second-order equation is:

t/q_t = 1/(k₂q_e²) + (1/q_e)t

where:

k₂ is the rate constant of the pseudo-second-order adsorption (g/mg·min)

In a study on the biosorption of Acid Orange 74 using HCl-pretreated Lemna sp., the pseudo-second-order kinetics model was found to align well with the experimental data for assays conducted at various pH levels and initial dye concentrations. nih.govmdpi.com This suggests that the rate-limiting step in this particular biosorption process is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecules.

Conversely, in many photocatalytic degradation studies of similar azo dyes, the reaction is often reported to follow pseudo-first-order kinetics. researchgate.net For instance, the decolorization of Acid Orange 7 using a UV/H₂O₂ process in a tubular continuous-flow photoreactor was found to follow pseudo-first-order kinetics with respect to the dye concentration. jocpr.com The applicability of either model is highly dependent on the specific degradation system, including the type of catalyst, the nature of the reactive species, and the experimental conditions.

Interactive Table: Comparison of Kinetic Models for Azo Dye Degradation

| Degradation System | Dye | Best Fit Kinetic Model | Reference |

|---|---|---|---|

| Biosorption by HCl-pretreated Lemna sp. | Acid Orange 74 | Pseudo-second-order | nih.govmdpi.com |

| UV/H₂O₂ in continuous-flow photoreactor | Acid Orange 7 | Pseudo-first-order | jocpr.com |

| Adsorption on untreated sugarcane bagasse | Acid Orange 7 | Langmuir isotherm (equilibrium), implies chemisorption | jocpr.com |

| Photocatalysis with Co₇₈Si₈B₁₄/g-C₃N₄ | Orange II | Pseudo-first-order | mdpi.com |

Effect of pH: The pH of the solution can significantly alter the surface charge of the catalyst/adsorbent and the ionization state of the dye molecule, thereby affecting the adsorption and subsequent degradation rates. For the biosorption of Acid Orange 74, the most favorable pH was found to be 2. nih.govmdpi.com In the degradation of the similar dye, Orange II, using a vanadium-titanium (B8517020) magnetite-activated persulfate system, the degradation efficiency was higher in acidic conditions compared to neutral or alkaline conditions. The apparent rate constant for the degradation of another dye via the Fenton process was observed to increase with pH up to an optimal value of 3, after which it decreased. researchgate.net

Effect of Initial Dye Concentration: Generally, an increase in the initial dye concentration can lead to a decrease in the apparent rate constant. This is often attributed to the saturation of active sites on the catalyst surface at higher dye concentrations. Additionally, at higher concentrations, the dye molecules themselves can absorb a significant fraction of the incident light in photocatalytic systems, which reduces the light available to activate the catalyst. For the photocatalytic degradation of methyl orange, the apparent rate constant was found to decrease hyperbolically with an increasing initial concentration. mdpi.com

Effect of Catalyst/Adsorbent Dosage: The dosage of the catalyst or adsorbent also plays a critical role. An increase in dosage generally leads to a higher number of available active sites, which can increase the degradation rate up to a certain point. Beyond this optimal dosage, the solution may become more turbid, leading to light scattering and a reduction in the efficiency of photocatalytic processes.

Effect of Temperature: Temperature can influence the reaction rate, with higher temperatures generally leading to faster degradation, as described by the Arrhenius equation. However, in biosorption processes, very high temperatures can lead to the denaturation of the biological material, reducing its effectiveness. For the tribocatalytic degradation of Rhodamine B, the rate constant showed a slight increase from 25 °C to 55 °C but then decreased at 75 °C. mdpi.com

Interactive Table: Influence of Experimental Variables on Apparent Rate Constant (k_app)

| Experimental Variable | General Trend for Azo Dye Degradation | Rationale |

|---|---|---|

| pH | Optimal value exists, often in the acidic range | Affects surface charge of catalyst/adsorbent and dye speciation |

| Initial Dye Concentration | k_app generally decreases with increasing concentration |

Saturation of active sites, light screening effect in photocatalysis |

| Catalyst/Adsorbent Dose | k_app increases to an optimum, then may decrease |

More active sites available; high doses can cause light scattering |

| Temperature | k_app generally increases with temperature |

Increased reaction kinetics (Arrhenius law); potential for deactivation at high temps |

Degradation Pathway Elucidation

Understanding the step-by-step transformation of the Acid Orange 74 molecule is essential for assessing the effectiveness of a treatment process and identifying any potentially harmful byproducts. This involves identifying the reactive species responsible for the initial attack, the cleavage of the characteristic azo bond, and the subsequent breakdown of the aromatic rings.

Advanced Oxidation Processes (AOPs) are commonly employed for the degradation of recalcitrant organic pollutants like AO74. These processes are characterized by the in-situ generation of highly reactive and non-selective chemical species known as Reactive Oxygen Species (ROS).

Hydroxyl Radicals (•OH): With a high oxidation potential (E⁰ = 2.8 V), hydroxyl radicals are powerful oxidizing agents capable of reacting with a wide range of organic compounds. In the Fenton process, •OH radicals are generated from the reaction of hydrogen peroxide with ferrous ions. Studies on the degradation of Acid Orange 7 by the Fenton process have confirmed that hydroxyl radicals are the primary species responsible for the dye's degradation. nih.gov The involvement of •OH can be confirmed through scavenger experiments, where a substance that readily reacts with •OH (like isopropanol (B130326) or tert-butanol) is added to the reaction mixture, leading to a significant decrease in the degradation rate.

Sulfate (B86663) Radicals (SO₄•⁻): Sulfate radicals (E⁰ = 2.5–3.1 V) are another potent oxidizing species, typically generated through the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) by heat, UV light, or transition metals. The degradation of Acid Orange 7 has been successfully achieved using sulfate radical-based AOPs, where peroxymonosulfate was activated by a magnetic composite catalyst to generate SO₄•⁻. nih.govfigshare.comcapes.gov.br These radicals then attack the organic functional groups of the AO7 molecule, initiating its degradation. figshare.comcapes.gov.br

Superoxide (B77818) Anion Radicals (O₂•⁻): The superoxide anion radical is another important ROS, though it is a weaker oxidant than •OH and SO₄•⁻. It can be formed in various AOPs, including photocatalysis and plasma processes. In the degradation of Acid Orange 7 in a dielectric barrier discharge (DBD) reactor, scavenger experiments using benzoquinone indicated that O₂•⁻ played a key role in the discoloration process, particularly when a Fe₂O₃-based catalyst was used. mdpi.com

The characteristic color of Acid Orange 74 is due to the presence of the azo bond (-N=N-) which is part of the extended chromophore system. The cleavage of this bond is the primary step in the decolorization of the dye.

The mechanism of azo bond cleavage can proceed through different pathways depending on the reactive species involved.

Reductive Cleavage: In reductive pathways, electrons are transferred to the azo bond, leading to its cleavage. This has been studied for the similar dye Orange II, where reduction by 2-hydroxy-2-propyl radicals led to the formation of a dye radical anion. This intermediate then disproportionates to yield a hydrazine (B178648) derivative. The unstable hydrazine subsequently decomposes, breaking the N-N single bond to form aromatic amines, such as 4-aminobenzenesulfonate (B1229798) and a naphthylimine species. nih.gov

Oxidative Cleavage: In oxidative pathways, highly reactive species like •OH or SO₄•⁻ attack the azo bond. This can lead to the formation of radical adducts which then undergo further reactions to cleave the bond. The attack can be symmetrical or asymmetrical. Symmetrical cleavage results in two separate aromatic radical fragments, while asymmetrical cleavage leads to the formation of a diazenyl radical and a hydroxylated aromatic species.

The cleavage of the azo bond results in the loss of the extended conjugation in the molecule, leading to the disappearance of color. The initial chromophore of Acid Orange 74 is transformed into various smaller, colorless aromatic intermediates.

Following the initial azo bond cleavage, the resulting aromatic intermediates undergo further degradation. This typically involves the hydroxylation of the aromatic rings, where •OH radicals are added to the benzene (B151609) and naphthalene (B1677914) rings. This process increases the reactivity of the aromatic compounds and facilitates their subsequent opening.

The degradation of Acid Orange 7 by the Fenton process has been shown to proceed through three main mechanisms: azo bond cleavage, hydroxylation, and oxidation of the naphthalene ring. nih.gov The opening of the aromatic rings leads to the formation of smaller aliphatic compounds, such as short-chain carboxylic acids (e.g., formic acid, acetic acid, oxalic acid).

Ultimately, the goal of most degradation processes is complete mineralization , which is the conversion of the organic pollutant into simple inorganic species like carbon dioxide (CO₂), water (H₂O), sulfate ions (SO₄²⁻), and nitrate (B79036) ions (NO₃⁻). The extent of mineralization is often monitored by measuring the Total Organic Carbon (TOC) reduction. For instance, in the degradation of Acid Orange 7 using a magnetic composite-catalyzed peroxymonosulfate process, a mineralization rate of 46% was achieved. figshare.comcapes.gov.br

Identification and Characterization of Intermediate Degradation Products

The transformation of Acid Orange 74 (AO74) into simpler, non-toxic compounds involves a series of intermediate products. The identification of these intermediates is crucial for understanding the degradation pathways and ensuring the complete mineralization of the dye. Various analytical techniques, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and Fourier-transform infrared spectroscopy (FTIR), are employed to identify and characterize these transient species.

In degradation processes involving radiolytic techniques, the breakdown of AO74 can proceed through different mechanisms depending on the reaction conditions. Under reductive conditions, the primary degradation step is the cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines such as aniline (B41778) and 1-amino-2-naphthol. nih.gov Further reactions can result in the formation of other intermediates like sodium sulfanilamide, naphthalidine, and 2-naphthol. nih.gov Conversely, under oxidative conditions, the degradation can be initiated by the cleavage of both the azo bond and carbon-nitrogen (C-N) bonds. nih.gov

In microbial fuel cells, the degradation mechanism can differ between the anode and cathode. At the anode, the degradation of AO74 proceeds through the reductive cleavage of the azo bond, yielding products like sulfanilic acid and 1-amino-2-naphthol. frontiersin.org At the cathode, utilizing enzymes like laccase, the degradation is initiated by an asymmetric cleavage of the azo bond, forming intermediates such as naphthalen-2-ol and (4-sulfophenyl)diazenyl. frontiersin.org The naphthalen-2-ol can then undergo aromatic ring cleavage to produce phthalic acid. frontiersin.org

Advanced oxidation processes (AOPs), such as those employing non-thermal plasma, also lead to the breakdown of AO74. The degradation pathways in these systems involve the destruction of the azo structure, followed by ring-opening reactions, hydroxylation, carboxylation, and eventual mineralization. nih.gov The primary reactive species responsible for this degradation include superoxide radicals (O₂⁻), hydroxyl radicals (•OH), ozone (O₃), and hydrogen peroxide (H₂O₂). nih.gov In some catalytic non-thermal plasma systems, complete degradation of AO74 has been observed without the formation of detectable intermediates. mdpi.com

The following table provides a summary of intermediate degradation products of Acid Orange 74 identified in various studies.

| Degradation Method | Intermediate Products Identified | Analytical Techniques |

| Radiolysis (reductive) | Aniline, Sodium sulfanilamide, 1-amino-2-naphthol, Naphthalidine, 2-naphthol | UV-Vis, HPLC, FTIR, GC-MS nih.gov |

| Radiolysis (oxidative) | Products from both N=N and C-N cleavage | UV-Vis, HPLC, FTIR, GC-MS nih.gov |

| Microbial Fuel Cell (anodic) | Sulfanilic acid, 1-amino-2-naphthol | Cyclic Voltammetry frontiersin.org |